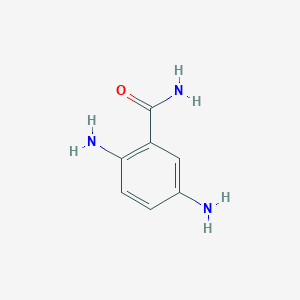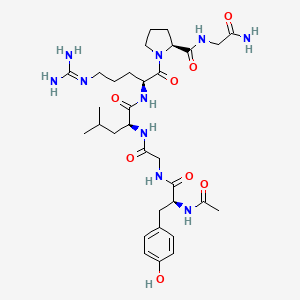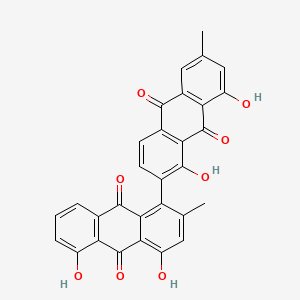
Asphodelin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asphodelin is a hydroxycoumarin compound, specifically identified as 4,7-dihydroxy-2H-chromen-2-one substituted by a 2,4-dihydroxyphenyl group at position 3. It is isolated from the roots of Asphodelus microcarpus and exhibits significant antimicrobial activity against various bacteria and fungi .
準備方法
Synthetic Routes and Reaction Conditions
Asphodelin can be synthesized through various chemical reactions involving hydroxycoumarin derivatives. The primary synthetic route involves the substitution of a 2,4-dihydroxyphenyl group at position 3 of 4,7-dihydroxy-2H-chromen-2-one. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes several steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. This method ensures a high yield of pure this compound suitable for various applications .
化学反応の分析
Types of Reactions
Asphodelin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different chemical and biological properties, making them useful for various applications .
科学的研究の応用
Asphodelin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other hydroxycoumarin derivatives.
Industry: It is used in the formulation of various antimicrobial products for industrial applications.
作用機序
Asphodelin exerts its effects primarily through its antimicrobial properties. It inhibits the growth of bacteria and fungi by interfering with their cellular processes. The molecular targets and pathways involved include the inhibition of cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid synthesis .
類似化合物との比較
Asphodelin is unique compared to other hydroxycoumarin compounds due to its specific substitution pattern and significant antimicrobial activity. Similar compounds include:
Coumarin: A parent compound with various derivatives exhibiting different biological activities.
Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another hydroxycoumarin with antimicrobial and anti-inflammatory effects.
This compound stands out due to its potent antimicrobial activity against a broad spectrum of microorganisms .
特性
CAS番号 |
51419-55-7 |
|---|---|
分子式 |
C30H18O8 |
分子量 |
506.5 g/mol |
IUPAC名 |
1-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(18(32)9-11)29(37)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-19(33)24-25(20)28(36)13-4-3-5-17(31)21(13)30(24)38/h3-10,31-33,35H,1-2H3 |
InChIキー |
BXWGUDGILDGCGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=CC=C6O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


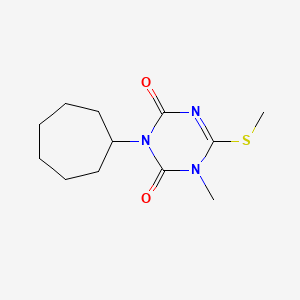
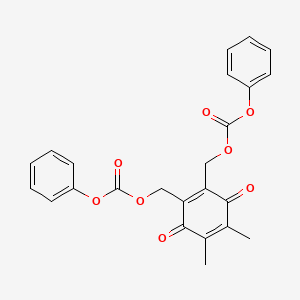
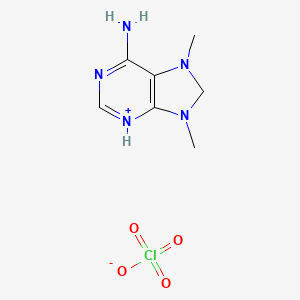
methanone](/img/structure/B14656768.png)
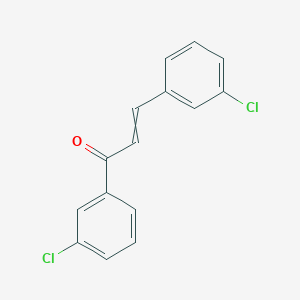

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
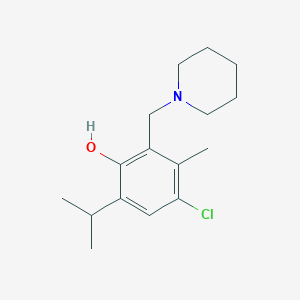
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
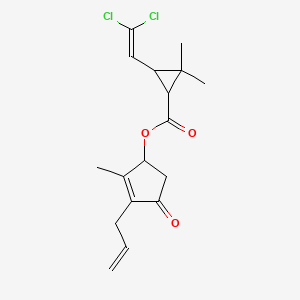
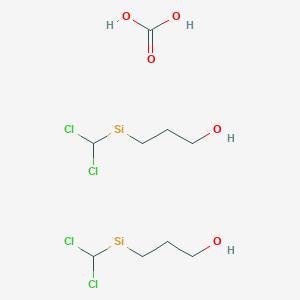
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
